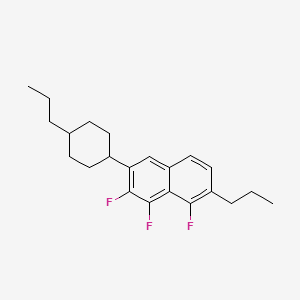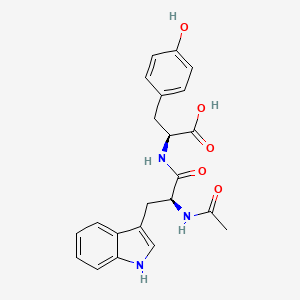![molecular formula C17H16OS B14187240 {4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone CAS No. 918340-89-3](/img/structure/B14187240.png)
{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone is an organic compound characterized by the presence of an ethylsulfanyl group attached to an ethenyl chain, which is further connected to a phenyl ring
Vorbereitungsmethoden
The synthesis of {4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylsulfanyl derivatives and phenylmethanone.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or thiols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, such as halogenation or nitration.
Wissenschaftliche Forschungsanwendungen
{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of {4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, such as signal transduction, metabolic processes, and gene expression, resulting in its observed effects.
Vergleich Mit ähnlichen Verbindungen
{4-[2-(Ethylsulfanyl)ethenyl]phenyl}(phenyl)methanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as {4-[2-(Methylsulfanyl)ethenyl]phenyl}(phenyl)methanone and {4-[2-(Propylsulfanyl)ethenyl]phenyl}(phenyl)methanone share structural similarities but differ in their alkyl chain length.
Eigenschaften
CAS-Nummer |
918340-89-3 |
|---|---|
Molekularformel |
C17H16OS |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
[4-(2-ethylsulfanylethenyl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C17H16OS/c1-2-19-13-12-14-8-10-16(11-9-14)17(18)15-6-4-3-5-7-15/h3-13H,2H2,1H3 |
InChI-Schlüssel |
KRNJQEHTYVLNHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC=CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)

![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)




![3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B14187198.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14187200.png)
![Ethyl 3,4-bis[(octadec-9-en-1-yl)oxy]benzoate](/img/structure/B14187221.png)

![1-{4-[(4'-Pentyl[1,1'-biphenyl]-4-yl)methoxy]phenyl}octane-1,3-diol](/img/structure/B14187229.png)
![2-Fluoro-4-propyl-1-[(4-propylcyclohexyl)methoxy]benzene](/img/structure/B14187234.png)
![1-[(2,5-Difluorophenyl)methyl]-5-nitro-1H-indole](/img/structure/B14187235.png)
